Predicted pKa Comparison: Quantifying Electronic Differences Between 5-Halonicotinic Acids
5-Bromonicotinic acid exhibits a predicted pKa of 3.08±0.10 for its carboxylic acid group, which is lower (more acidic) than the predicted pKa of 3.13±0.10 for its direct analog, 5-fluoronicotinic acid . While this is a predicted value, the ~0.05 pKa unit difference reflects the varying electron-withdrawing effects of the halogen substituents, which can influence the compound's ionization state and solubility in aqueous environments, a critical parameter in biological assay design.
| Evidence Dimension | Predicted pKa of Carboxylic Acid |
|---|---|
| Target Compound Data | 3.08 ± 0.10 |
| Comparator Or Baseline | 5-Fluoronicotinic acid (predicted pKa): 3.13 ± 0.10 |
| Quantified Difference | ΔpKa ≈ -0.05 |
| Conditions | Predicted value using ACD/Labs Percepta or similar software, standard temperature (25°C) |
Why This Matters
This difference, while small, provides a quantitative basis for selecting the more acidic bromo-analog in specific assay buffers or synthetic steps where protonation state is crucial.
